![molecular formula C20H21N3O2 B2394892 (3-(4-甲氧基苯基)吡咯烷-1-基)(2-甲基咪唑并[1,2-a]吡啶-3-基)甲酮 CAS No. 1208664-11-2](/img/structure/B2394892.png)

(3-(4-甲氧基苯基)吡咯烷-1-基)(2-甲基咪唑并[1,2-a]吡啶-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

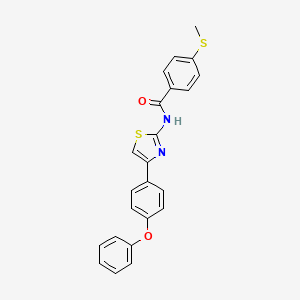

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.

BenchChem offers high-quality (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体结构分析

该化合物已被用于晶体结构分析 . 该化合物的晶体结构已得到阐明,该化合物属于苯基(吡咯烷-1-基)甲酮衍生物类 . 这种分析可以提供有关分子几何形状、键长、键角和扭转角的宝贵信息,这对于理解化合物的物理和化学性质很有用 .

药物发现

该化合物中的吡咯烷环是新型生物活性化合物的多功能支架 . 它被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献以及由于环的非平面性而增加了三维(3D)覆盖范围,因此对这种饱和支架的极大兴趣得到了增强,这使得可以有效地探索药效团空间 .

合成新化合物

该化合物可以用作合成新化合物的起始原料 . 例如,使用3-羟基-4-甲氧基苯甲酸、吡咯烷和其他试剂的混合物合成了该化合物 . 这种合成可以导致发现具有潜在应用于各个领域的新的化合物 .

立体异构性的研究

该化合物中的吡咯烷环是立体异构的,这意味着它可以以不同的立体异构体存在 . 由于与对映选择性蛋白的结合方式不同,不同的立体异构体和取代基的空间方向会导致药物候选物的不同生物学特性 . 这使得该化合物可用于研究立体异构性对生物活性的影响 .

逆激动剂的开发

该化合物已被用于开发视黄酸相关孤儿受体γ (RORγt)的逆激动剂 . RORγt是核激素受体亚家族RORγ的剪接变体,与自身免疫性疾病有关 . 这表明该化合物可能在治疗自身免疫性疾病中具有潜在的应用 .

理化参数的修饰

在这些分子中引入杂原子片段并非是随机的选择,因为它们是修饰理化参数并获得药物候选物的最佳ADME/Tox结果的有用工具 . 这使得该化合物可用于设计具有不同生物学特性的新型吡咯烷化合物 .

作用机制

Target of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .

Mode of Action

Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-19(23-11-4-3-5-18(23)21-14)20(24)22-12-10-16(13-22)15-6-8-17(25-2)9-7-15/h3-9,11,16H,10,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHRFDZSMKPMJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)

![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/new.no-structure.jpg)

![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)

![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)